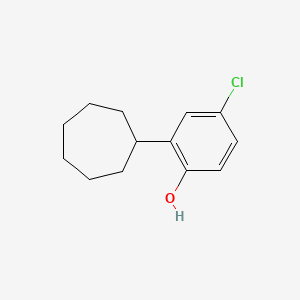![molecular formula C22H40SSn B14262334 Tributyl[1-(phenylsulfanyl)butyl]stannane CAS No. 156943-58-7](/img/structure/B14262334.png)
Tributyl[1-(phenylsulfanyl)butyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[1-(phenylsulfanyl)butyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 1-(phenylsulfanyl)butyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[1-(phenylsulfanyl)butyl]stannane can be synthesized through the reaction of tributyltin hydride with 1-(phenylsulfanyl)butyl halide under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS). This method is efficient and yields the desired organotin hydride, which can then be further reacted to produce the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[1-(phenylsulfanyl)butyl]stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Radical Reactions: Common reagents include AIBN and light for radical initiation.
Substitution Reactions: Halides and other electrophiles can react with the tin compound under appropriate conditions.
Major Products Formed
Reduction Products: The major products are typically hydrocarbons formed by the reduction of organic halides.
Substitution Products: Products vary depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
Tributyl[1-(phenylsulfanyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a tool in medicinal chemistry.
Industry: Utilized in the production of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of tributyl[1-(phenylsulfanyl)butyl]stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various reactions, such as hydrogen atom transfer or radical addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reducing properties.
Vinyl Tributyltin: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl[1-(phenylsulfanyl)butyl]stannane is unique due to the presence of the phenylsulfanyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such functionality is desired .
Propriétés
Numéro CAS |
156943-58-7 |
|---|---|
Formule moléculaire |
C22H40SSn |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
tributyl(1-phenylsulfanylbutyl)stannane |
InChI |
InChI=1S/C10H13S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,2-3H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
NANJECBCHAWFPR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(CCC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


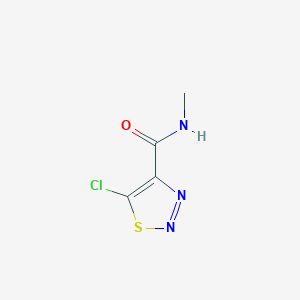

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


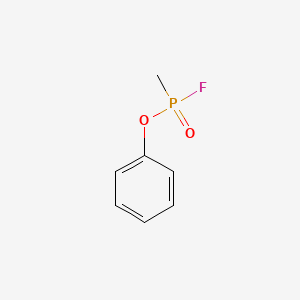
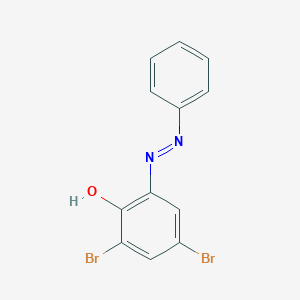
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
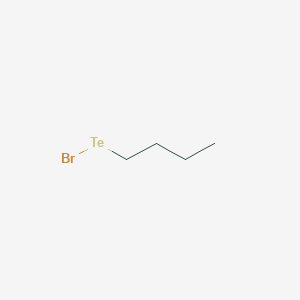
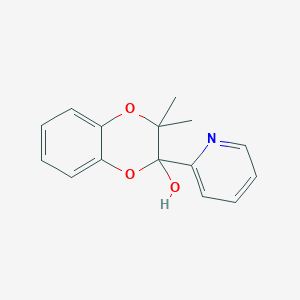
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

